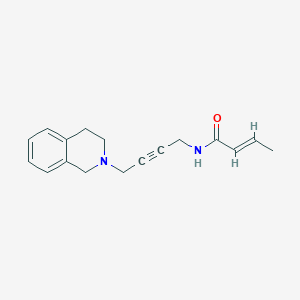![molecular formula C17H25N3O B6504491 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea CAS No. 1396803-48-7](/img/structure/B6504491.png)
1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea (BMBU) is a novel synthetic compound with a wide range of potential applications in scientific research. It is a highly versatile compound that can be synthesized in a variety of ways and used in a variety of contexts. BMBU has been used in a variety of biochemical and physiological studies, and has been found to have several advantages and limitations in lab experiments.
科学的研究の応用
1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea has a wide range of potential applications in scientific research. It has been used as a substrate for the synthesis of novel compounds, as a reagent for the synthesis of peptides and proteins, as a catalyst for the synthesis of polymers, and as a tool for the study of various biochemical and physiological processes. 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea has also been used as an inhibitor of enzymes, as a ligand for the study of protein-ligand interactions, and as a tool for the study of membrane transport.
作用機序
Target of Action
It is suggested that it may be involved in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents , which suggests that the compound might interact with these reagents.
Mode of Action
The compound’s mode of action is likely related to its potential role in the SM cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in the SM cross-coupling reaction suggests that it may affect the biochemical pathways associated with carbon–carbon bond formation . The downstream effects of these pathways could include the synthesis of complex organic compounds.
Pharmacokinetics
The compound’s potential role in the sm cross-coupling reaction suggests that it may be readily prepared and generally environmentally benign , which could impact its bioavailability.
Result of Action
The result of the compound’s action is likely the facilitation of the SM cross-coupling reaction , leading to the formation of new carbon–carbon bonds. This could result in the synthesis of complex organic compounds.
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that the compound may also exhibit these characteristics.
実験室実験の利点と制限
1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea has several advantages and limitations for lab experiments. One of the main advantages is its versatility, as it can be synthesized in a variety of ways and used in a variety of contexts. 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea is also relatively easy to synthesize, and it is stable in a variety of conditions. However, 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea is not very soluble in water, and it is not very stable in acidic conditions. Additionally, 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea is a relatively expensive compound, which can limit its use in certain experiments.
将来の方向性
There are a variety of potential future directions for the use of 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea in scientific research. One potential direction is the use of 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea as a tool for the study of the mechanism of action of drugs and other compounds. 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea could also be used to study the regulation of cell signaling pathways and the expression of genes involved in the regulation of cell cycle progression. Additionally, 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea could be used to study the interaction of proteins and other biomolecules, and to develop new drugs and other compounds. Finally, 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea could be used as a tool for the study of the structure and function of enzymes, proteins, and other biomolecules.
合成法
1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea can be synthesized in a variety of ways, including by using the reaction of benzyl(methyl)amine and tert-butyl isocyanate, or the reaction of benzyl(methyl)amine and 1,3-dibromopropane. The first method involves the reaction of benzyl(methyl)amine with tert-butyl isocyanate in the presence of a catalyst, such as a Lewis acid. The reaction yields 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea and tert-butyl urea. The second method involves the reaction of benzyl(methyl)amine with 1,3-dibromopropane in the presence of a base, such as sodium hydroxide. The reaction yields 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea and 1,3-dibromopropane.
特性
IUPAC Name |
1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-tert-butylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-17(2,3)19-16(21)18-12-8-9-13-20(4)14-15-10-6-5-7-11-15/h5-7,10-11H,12-14H2,1-4H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAOWDWHFLCICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC#CCN(C)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[Benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6504413.png)
![2-(4-fluorophenyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]acetamide](/img/structure/B6504417.png)
![N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide](/img/structure/B6504425.png)

![2,4-dimethoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamide](/img/structure/B6504451.png)
![N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]pyridine-3-carboxamide](/img/structure/B6504459.png)
![5-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B6504461.png)
![5-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]thiophene-2-carboxamide](/img/structure/B6504464.png)
![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6504489.png)
![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-chlorobenzene-1-sulfonamide](/img/structure/B6504498.png)
![2-(3-methylphenyl)-1-{4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B6504503.png)
![N-(2-ethoxyphenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B6504506.png)
![N-(2-fluorophenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B6504514.png)
